molecular formula C17H23N5O2 B4143331 N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B4143331
M. Wt: 329.4 g/mol
InChI Key: CBJLRDFJZNRSCC-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring and a pyrimidinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylphenyl isocyanate with 4-methylpiperazine under controlled conditions to form the intermediate product. This intermediate is then subjected to cyclization and further functionalization to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1-piperazinyl)-1-naphthamide
  • 4-(4-Methyl-1-piperazinyl)aniline
  • 3-((4-Methylpiperazin-1-yl)methyl)-1H-indole

Uniqueness

N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-12-3-5-13(6-4-12)18-16(24)14-11-15(23)20-17(19-14)22-9-7-21(2)8-10-22/h3-6,14H,7-11H2,1-2H3,(H,18,24)(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJLRDFJZNRSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 5
N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 6
N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

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